8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine
Overview
Description
Imidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle and is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been achieved through different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A facile solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines have been synthesized through various chemical reactions. The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature .Scientific Research Applications
Fluorescence and Sensing Applications
Imidazo[1,5-a]pyridinium ions, related to the structure of interest, have been identified as highly emissive and water-soluble fluorophores. These compounds have shown significant changes in their emission properties due to synthetic modifications, making them valuable for fluorescence switching and pH-sensing applications with dual emission pathways (Hutt et al., 2012). Additionally, imidazo[1,5-a]pyridine-based fluorophores have been synthesized for use as fluorescent probes in liposome models, indicating their suitability as cell membrane probes for studying membrane dynamics, hydration, and fluidity (Renno et al., 2022).
Structural and Inhibitory Studies
A study on the crystal correlation of heterocyclic imidazo[1,2-a]pyridine analogues highlighted their anticholinesterase potential, suggesting their usefulness in treating heart and circulatory failures. Specific derivatives were identified as potent AChE and BChE inhibitors, with potential pharmaceutical applications (Kwong et al., 2019).
Photophysical Investigation
The fluorescent properties of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives were evaluated, with compounds displaying significant fluorescence emission in various solvents and pH conditions. This indicates their potential as biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).
Synthesis and Radiochemistry
The synthesis and evaluation of fluorinated imidazo[1,2-a]pyridine analogues for imaging β-amyloid plaques in Alzheimer’s disease have been explored, demonstrating the potential of these compounds in developing radioligands for amyloid plaque imaging (Zeng et al., 2006).
Bioisosteric Replacement Studies
8-Fluoroimidazo[1,2-a]pyridine has been examined as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA A receptor, showcasing its utility in developing receptor modulators (Humphries et al., 2006).
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The direct functionalization of imidazo[1,2-a]pyridines, a class of compounds to which it belongs, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This process involves radical reactions through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
The synthesis of imidazo[1,2-a]pyridines involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
Imidazo[1,2-a]pyridines have been used in the preparation of important drugs and promising drug candidates .
Result of Action
Imidazo[1,2-a]pyridines have a broad spectrum of biological activity profiles, which strongly depend on the substitution pattern .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been developed with an emphasis on environmentally benign synthetic strategies .
Biochemical Analysis
Biochemical Properties
The nature of these interactions can vary depending on the specific structure of the imidazo[1,2-a]pyridine derivative .
Cellular Effects
Imidazo[1,2-a]pyridines have been reported to exhibit diverse bioactivity, including antiviral, antibacterial, anticancer, and antifungal properties . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Imidazo[1,2-a]pyridines can exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects on cellular function of imidazo[1,2-a]pyridines can be studied in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of imidazo[1,2-a]pyridines can vary with different dosages, and they may exhibit threshold effects or toxic or adverse effects at high doses .
Metabolic Pathways
Imidazo[1,2-a]pyridines can interact with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
Imidazo[1,2-a]pyridines can interact with various transporters or binding proteins, which may affect their localization or accumulation .
Subcellular Localization
Imidazo[1,2-a]pyridines may be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .
Properties
IUPAC Name |
8-chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2/c14-11-2-1-7-17-8-12(16-13(11)17)9-3-5-10(15)6-4-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGCCRJVQXFSFNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30591855 | |
Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
481049-31-4 | |
Record name | 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30591855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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